
2-Cyano-5-fluorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-5-fluorobenzene-1-sulfonamide is a chemical compound with the molecular formula C7H5FN2O2S. It is a member of the sulfonamide family, which is known for its wide range of biological activities, including antibacterial, antiviral, and anticancer properties
Preparation Methods
The synthesis of 2-Cyano-5-fluorobenzene-1-sulfonamide typically involves the reaction of 2-cyano-5-fluorobenzenesulfonyl chloride with ammonia or an amine . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
2-Cyano-5-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyano-5-fluorobenzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyano-5-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, leading to the antibacterial effects of the compound .
Comparison with Similar Compounds
2-Cyano-5-fluorobenzene-1-sulfonamide can be compared with other sulfonamide compounds, such as:
Sulfanilamide: A well-known antibacterial agent that also inhibits dihydropteroate synthetase.
2-Cyano-3-fluorobenzene-1-sulfonamide: A similar compound with a different fluorine position, which may affect its reactivity and biological activity.
4-Formylphenylboronic Acid: Used in similar coupling reactions but with different functional groups and applications.
Properties
Molecular Formula |
C7H5FN2O2S |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-cyano-5-fluorobenzenesulfonamide |
InChI |
InChI=1S/C7H5FN2O2S/c8-6-2-1-5(4-9)7(3-6)13(10,11)12/h1-3H,(H2,10,11,12) |
InChI Key |
MOIUFSLSWHNEBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


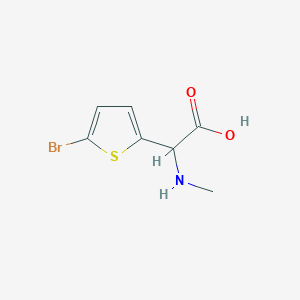
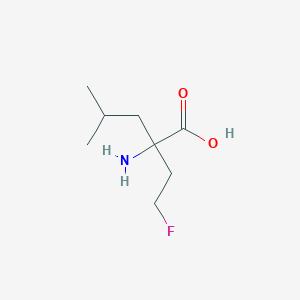
amine](/img/structure/B13203878.png)
![Ethyl 2-[2-(2,5-dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13203884.png)
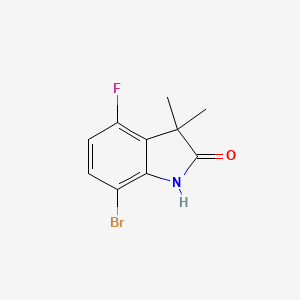
![2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13203897.png)

![1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13203915.png)
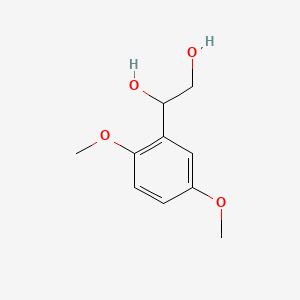
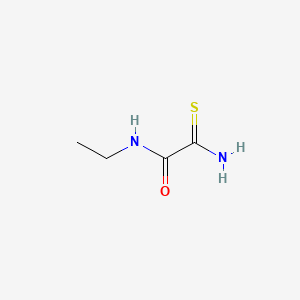
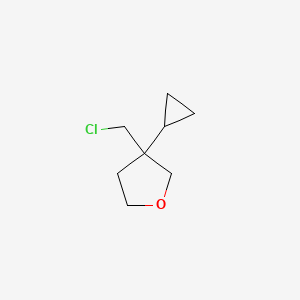
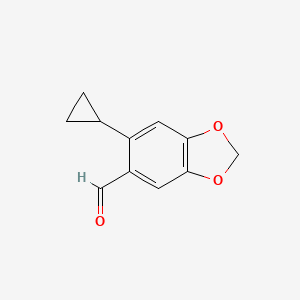
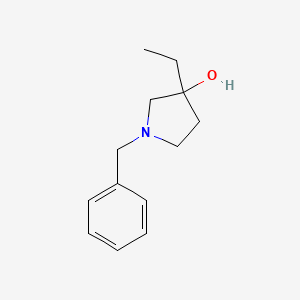
![5-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13203954.png)
